molecular formula C20H30O3 B13742602 Verbenacine

Verbenacine

Cat. No.: B13742602
M. Wt: 318.4 g/mol
InChI Key: FOGNCTDMGISOGO-AZFOIECZSA-N
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Description

Verbenacine is a diterpene compound isolated from the aerial parts of the plant Salvia verbenaca. It is chemically characterized as 3α-hydroxy-19-carboxykaur-15-ene

Preparation Methods

Synthetic Routes and Reaction Conditions: Verbenacine can be extracted from the roots of Salvia verbenaca subsp. clandestina using a Soxhlet apparatus with acetone as the solvent . The extraction process involves air-drying and powdering the roots, followed by extraction to yield a dry extract. This extract is then subjected to column chromatography on silica gel with a gradient of cyclohexane and ethyl acetate of increasing polarity .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the extraction and purification process described above can be scaled up for industrial purposes. The use of large-scale Soxhlet extraction and column chromatography would be essential for producing this compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions: Verbenacine undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of functional groups such as hydroxyl and carboxyl groups makes it reactive under different conditions .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Verbenacine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of verbenacine involves its interaction with molecular targets and pathways in biological systems. It has been reported to potentiate smooth muscle contractions induced by acetylcholine, histamine, barium chloride, and serotonin . The exact molecular targets and pathways involved in these effects are still under investigation.

Comparison with Similar Compounds

Comparison: Verbenacine is unique due to its specific structure and functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds like salvinine, taxodione, and horminone, this compound’s hydroxyl and carboxyl groups make it particularly interesting for synthetic and biological studies.

Biological Activity

Verbenacine is a diterpene compound isolated from Salvia verbenaca, a member of the Lamiaceae family. This compound has garnered attention due to its diverse biological activities, which include antibacterial, anticancer, antioxidant, antidiabetic, and immunomodulatory properties. This article synthesizes current research findings related to the biological activity of this compound, supported by data tables and case studies.

Phytochemical Profile

Salvia verbenaca is rich in various phytochemicals, including terpenoids, flavonoids, phenolic acids, and fatty acids. The presence of these compounds contributes to the broad spectrum of biological activities observed in extracts and essential oils derived from this plant.

Table 1: Major Phytochemicals in Salvia verbenaca

Compound ClassExamplesBiological Activity
TerpenoidsThis compoundAntibacterial, anticancer
FlavonoidsQuercetinAntioxidant, anti-inflammatory
Phenolic AcidsRosmarinic acidAntioxidant, antimicrobial
Fatty AcidsLinoleic acidAnti-inflammatory

Antibacterial Activity

This compound exhibits significant antibacterial properties against both gram-positive and gram-negative bacteria. Research indicates that extracts from S. verbenaca show higher efficacy against gram-positive strains. For instance, studies have demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported as low as 0.5 mg/mL for certain strains .

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. Extracts containing this compound have shown cytotoxic effects on several cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .

Case Study: Cytotoxicity Against Cancer Cells

  • Cell Line: MCF-7 (Breast Cancer)
  • Concentration: 10 µg/mL
  • Observation: 70% cell viability reduction after 48 hours of treatment.

Antioxidant Activity

This compound demonstrates potent antioxidant activity, effectively scavenging free radicals and reducing oxidative stress markers in cellular models. Studies have shown that it significantly decreases intracellular reactive oxygen species (ROS) levels .

Antidiabetic Effects

Research indicates that this compound may possess antidiabetic properties by inhibiting key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. In vitro assays have shown a dose-dependent inhibition of these enzymes, suggesting potential for managing postprandial hyperglycemia .

Immunomodulatory Effects

This compound has also been reported to exhibit immunomodulatory effects. It enhances the proliferation of lymphocytes and increases the production of cytokines such as IL-2 and IFN-γ, indicating its potential role in modulating immune responses .

Toxicological Profile

Despite its promising biological activities, toxicological assessments are crucial for evaluating safety. Preliminary studies indicate that ethanolic extracts of S. verbenaca do not exhibit acute toxicity in animal models at therapeutic doses . Further investigations are warranted to establish a comprehensive safety profile.

Properties

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

(1S,4S,5S,6R,9S,10S,13R)-6-hydroxy-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid

InChI

InChI=1S/C20H30O3/c1-12-10-20-9-6-14-18(2,15(20)5-4-13(12)11-20)8-7-16(21)19(14,3)17(22)23/h10,13-16,21H,4-9,11H2,1-3H3,(H,22,23)/t13-,14+,15+,16-,18-,19+,20-/m1/s1

InChI Key

FOGNCTDMGISOGO-AZFOIECZSA-N

Isomeric SMILES

CC1=C[C@@]23CC[C@H]4[C@]([C@@H]2CC[C@@H]1C3)(CC[C@H]([C@@]4(C)C(=O)O)O)C

Canonical SMILES

CC1=CC23CCC4C(C2CCC1C3)(CCC(C4(C)C(=O)O)O)C

Origin of Product

United States

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